molecular formula C11H9Cl2N B184712 2-Chloro-3-(chloromethyl)-7-methylquinoline CAS No. 521915-96-8

2-Chloro-3-(chloromethyl)-7-methylquinoline

Cat. No. B184712
M. Wt: 226.1 g/mol
InChI Key: LWRDXXNOYQZAEZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-7-methylquinoline is a chemical compound with the empirical formula C11H9Cl2NO . It is a solid substance and is part of a class of compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline can be represented by the SMILES string COc1ccc2cc(CCl)c(Cl)nc2c1 . This indicates the presence of a methoxy group (OCH3), two chloromethyl groups (CCl), and a quinoline core in the molecule .


Physical And Chemical Properties Analysis

2-Chloro-3-(chloromethyl)-7-methylquinoline is a solid substance . Its molecular weight is 242.10 g/mol . The compound’s exact mass and monoisotopic mass are 241.0061193 g/mol . It has a complexity of 215 .

Scientific Research Applications

  • Synthesis of Novel Quinoline Derivatives : Fukuda et al. (1977) demonstrated the synthesis of quinoline derivatives using 2-Chloro-3-(chloromethyl)-7-methylquinoline, showcasing its potential in creating new chemical entities (Fukuda, Okamoto, & Sakurai, 1977).

  • Antimicrobial Activity : Kumar et al. (2011) synthesized amines containing 2-chloro-6-methylquinoline and tested their in vitro antimicrobial activity, indicating the compound's relevance in developing antimicrobial agents (Kumar, Bawa, Kaushik, & Panda, 2011).

  • Microwave-Assisted Halogenation : Xie and Li (2014) developed a microwave-assisted method for halogenating 2-methylquinolines into 2-(chloromethyl)quinolines, suggesting a novel synthetic approach using this compound (Xie & Li, 2014).

  • Charge Density Analysis : Hathwar and Guru Row (2010) analyzed the charge density distribution in 2-chloro-3-(chloromethyl)-8-methylquinoline, providing insights into the electronic structure of such compounds (Hathwar & Guru Row, 2010).

  • Spectroscopic Investigation : Kose, Atac, and Bardak (2018) conducted a structural and spectroscopic study of 2-chloro-3-methylquinoline, including molecular docking analysis, to understand its pharmaceutical potential (Kose, Atac, & Bardak, 2018).

  • Antidepressant and Antifungal Evaluation : Kumar et al. (2011) synthesized and evaluated novel 2-chloro-8-methylquinoline amine derivatives for their antidepressant and antifungal properties, demonstrating the compound's potential in therapeutic applications (Kumar, Bawa, Drabu, Gupta, Machwal, & Kumar, 2011).

  • Synthesis of Anticancer Agents : Li et al. (2010) reported the synthesis of 4-anilinoquinazoline derivatives using 2-chloromethyl-4(3H)-quinazolinones, highlighting its role in developing novel anticancer agents (Li, He, Han, Gu, He, Qi, Zhao, & Yang, 2010).

  • Photolysis of Herbicides : Pinna and Pusino (2012) studied the photodegradation of herbicides in aqueous solutions, including compounds related to 2-chloro-3-methylquinoline, providing insights into environmental applications (Pinna & Pusino, 2012).

Safety And Hazards

The safety information available for 2-Chloro-3-(chloromethyl)-7-methylquinoline indicates that it is harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

2-chloro-3-(chloromethyl)-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDXXNOYQZAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356179
Record name 2-chloro-3-(chloromethyl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-3-(chloromethyl)-7-methylquinoline

CAS RN

521915-96-8
Record name 2-chloro-3-(chloromethyl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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